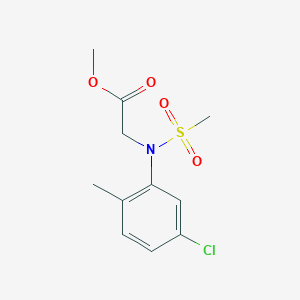
Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, also known as Chlorfenapyr, is a widely used insecticide in the agricultural industry. It belongs to the class of pyrroles and is known for its broad-spectrum activity against a wide range of insect pests. Chlorfenapyr is a relatively new insecticide and has gained popularity due to its unique mode of action and low toxicity to non-target organisms.
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment
Research has shown that derivatives of Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate have potential applications in the treatment of osteoporosis. A study by Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds including N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide, demonstrating its effectiveness in preventing bone loss in an ovariectomized mouse model, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).
Analytical Chemistry
In analytical chemistry, the compound's derivatives are utilized for the formation of stable derivatives of sulfonylurea herbicides, facilitating their analysis by gas chromatography. This method, described by Klaffenbach et al. (1993), overcomes the thermal instability of these herbicides, highlighting the compound's role in improving analytical methodologies (Klaffenbach et al., 1993).
Polymer Science
In polymer science, Guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions, followed by methylation with dimethyl sulfate, showcase the application in creating high-performance materials for energy storage and conversion devices. This approach demonstrates the compound's utility in synthesizing materials with precise control over functionality and stability (Kim et al., 2011).
Environmental Health
Methylsulfonyl metabolites of chlorinated biphenyls and DDE, studied in human tissues, point to the environmental health implications of these compounds. Research by Weistrand and Norén (1997) investigated the presence and effects of these metabolites, contributing to our understanding of pollutant bioaccumulation and potential health risks (Weistrand & Norén, 1997).
Nonlinear Optics
Finally, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics by Chou et al. (1996) illustrates the compound's relevance in developing materials with high thermal stability and optical nonlinearities, suitable for advanced optical applications (Chou et al., 1996).
Eigenschaften
IUPAC Name |
methyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(12)6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXXFDVRTIKKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

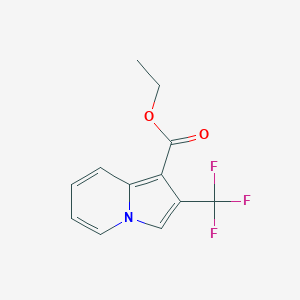

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
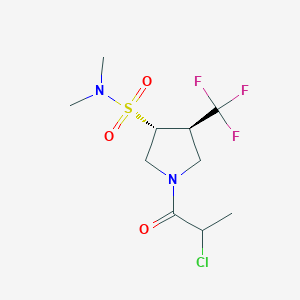
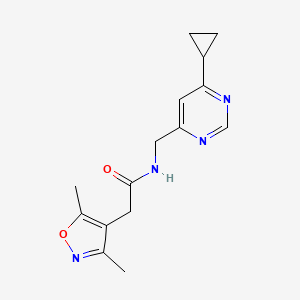
![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
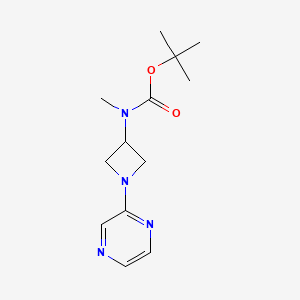
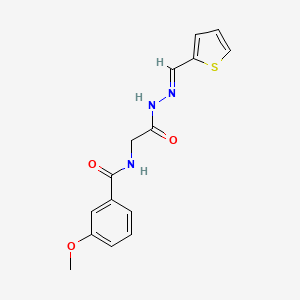
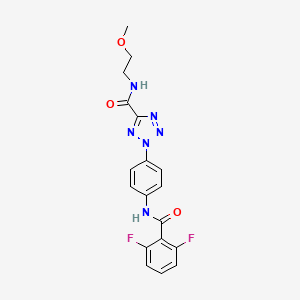
![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)
![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)
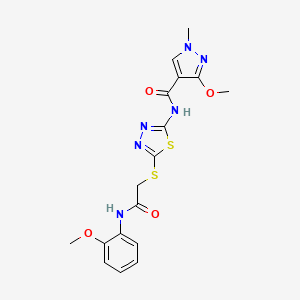
![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)
